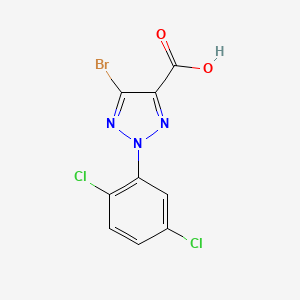

5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Beschreibung

This compound belongs to the 1,2,3-triazole-carboxylic acid family, characterized by a triazole ring fused with a carboxylic acid group and substituted with halogenated aryl groups. The structure includes a bromine atom at position 5 of the triazole ring and a 2,5-dichlorophenyl group at position 2. Halogen substituents enhance lipophilicity and metabolic stability, making such derivatives promising in pharmaceutical and agrochemical applications.

Eigenschaften

Molekularformel |

C9H4BrCl2N3O2 |

|---|---|

Molekulargewicht |

336.95 g/mol |

IUPAC-Name |

5-bromo-2-(2,5-dichlorophenyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H4BrCl2N3O2/c10-8-7(9(16)17)13-15(14-8)6-3-4(11)1-2-5(6)12/h1-3H,(H,16,17) |

InChI-Schlüssel |

HUWHMEUHXUZZIY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)N2N=C(C(=N2)Br)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

Introduction of Bromine and Dichlorophenyl Groups: The bromine and dichlorophenyl groups can be introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the dichlorophenyl group can be introduced using chlorinated aromatic compounds under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5-Brom-2-(2,5-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Aufgrund seiner Fähigkeit, mit biologischen Zielstrukturen zu interagieren, wird es als potenzielles antimikrobielles und antifungizides Mittel untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, wie z. B. Polymeren und Beschichtungen, eingesetzt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. Its unique structure allows it to interact with various biological targets:

- Antimicrobial Activity: Studies have shown that it exhibits significant activity against a range of bacteria and fungi. For instance, it has been noted for its effectiveness against Staphylococcus aureus and Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Candida albicans | 12 µg/mL |

The proposed mechanism involves inhibition of essential biomolecules in microorganisms, leading to cell death.

Agricultural Chemistry

The compound is also explored for its role in developing agrochemicals. Its efficacy as a fungicide and herbicide is under investigation due to its ability to disrupt the growth of pathogenic fungi and weeds.

Biological Studies

Research indicates that this triazole derivative may interact with cellular pathways involved in inflammation and cancer progression:

- Cancer Research: Preliminary studies suggest that it may inhibit certain cancer cell lines by modulating specific signaling pathways. For example, it has shown promise in inhibiting the growth of estrogen receptor-positive breast cancer cells.

Study 1: Antimicrobial Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated not only inhibition of bacterial growth but also a reduction in biofilm formation by up to 50%, highlighting its potential in treating chronic infections associated with MRSA.

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties against various fungal pathogens. The compound demonstrated effectiveness comparable to established antifungal agents like fluconazole against Candida albicans, suggesting its potential as a candidate for antifungal therapy.

Wirkmechanismus

Der Wirkungsmechanismus von 5-Brom-2-(2,5-Dichlorphenyl)-2H-1,2,3-triazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Triazolring kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Das Vorhandensein von Brom- und Chloratomen kann die Bindungsaffinität und Spezifität der Verbindung erhöhen. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung der Enzymaktivität oder der Störung zellulärer Prozesse.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous compounds:

*Calculated based on molecular formula.

Key Observations:

The oxazole derivative () uses fluorine and bromine, which increase electronegativity and may improve binding specificity in biological targets.

Core Heterocycle Differences :

- Triazole rings (target, ) are more basic than oxazoles () or benzoxazoles (), influencing reactivity and interactions with enzymes or receptors.

- The thione group in ’s compound introduces sulfur, which can enhance metal-binding properties compared to carboxylic acid derivatives.

Physical Properties :

- The methyl-phenyl triazole () has a lower molecular weight (203.19) and higher melting point (200–202°C), likely due to reduced halogen-induced steric hindrance and stronger crystal packing.

Spectral and Analytical Data Comparison

- IR Spectroscopy :

- Mass Spectrometry :

Biologische Aktivität

5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1707371-69-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrCl₂N₄O₂ |

| Molecular Weight | 234.05 g/mol |

| CAS Number | 1707371-69-4 |

The biological activity of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has been attributed to several mechanisms:

- Anticancer Activity : Studies have shown that compounds containing the triazole moiety exhibit potent anticancer effects. The presence of halogen substituents (like bromine and chlorine) enhances their interaction with cellular targets, potentially leading to apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit key enzymes such as xanthine oxidase (XO). This inhibition can lead to reduced levels of uric acid and has implications for treating conditions like gout .

- Anti-inflammatory Effects : Similar compounds in the triazole family have demonstrated anti-inflammatory properties by modulating pathways involved in inflammatory responses. The specific activity of this compound remains to be fully elucidated but suggests potential therapeutic applications .

Structure-Activity Relationships (SAR)

The effectiveness of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is influenced by its structural features:

- Halogen Substitution : The presence of bromine and dichloro groups is crucial for enhancing biological activity. These substitutions can increase lipophilicity and improve binding affinity to biological targets .

- Triazole Ring : The triazole ring is pivotal for the compound's biological interactions, providing a scaffold that facilitates binding to various proteins and enzymes involved in disease processes .

Case Studies

- Anticancer Efficacy : A study investigated the cytotoxic effects of various triazole derivatives on cancer cell lines. The results indicated that compounds similar to 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .

- Xanthine Oxidase Inhibition : Research into xanthine oxidase inhibitors has shown that derivatives of triazoles can effectively lower uric acid levels in vitro. The compound was found to possess a mixed-type inhibition profile against XO, suggesting multiple binding sites or modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.